molecular formula C18H13F3N4O3 B11037028 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11037028
M. Wt: 390.3 g/mol
InChI Key: SYPUAFMRNPUKLG-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is a recognized potent and ATP-competitive inhibitor of Protein Kinase CK2 (Casein Kinase 2), a serine/threonine kinase that is ubiquitously expressed and constitutively active. CK2 is a master regulator of cell proliferation and survival, influencing over 300 substrates involved in critical signaling pathways like Wnt/β-catenin, NF-κB, and PI3K/Akt . Its aberrant overexpression is a well-documented hallmark in a wide array of cancers, including prostate, breast, and hematological malignancies, where it promotes tumor growth and confers resistance to apoptosis. This compound provides researchers with a highly specific tool to interrogate the CK2 signaling axis, enabling the study of its role in oncogenesis and the evaluation of its potential as a therapeutic target. Beyond oncology, CK2 has been implicated in inflammatory and neurological diseases , making this inhibitor valuable for probing kinase-driven pathophysiology across diverse cellular models. By effectively suppressing CK2 activity, this molecule facilitates the investigation of downstream effects on cell cycle progression, DNA damage response, and overall cell viability, providing critical insights for preclinical drug discovery.

Properties

Molecular Formula

C18H13F3N4O3

Molecular Weight

390.3 g/mol

IUPAC Name

2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C18H13F3N4O3/c19-18(20,21)28-11-5-3-4-10(8-11)22-15(26)9-14-16(27)24-17-23-12-6-1-2-7-13(12)25(14)17/h1-8,14H,9H2,(H,22,26)(H,23,24,27)

InChI Key

SYPUAFMRNPUKLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(C(=O)N3)CC(=O)NC4=CC(=CC=C4)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Acetamide Derivatives

A validated approach involves the oxidative cyclization of N-protected benzimidazole acetamides. For example, 2-aminobenzimidazole is protected with para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water, yielding a sulfonamide-protected intermediate. Subsequent treatment with chloroacetyl chloride in dichloromethane forms 2-chloro-N-(protected benzimidazol-2-yl)acetamide, which undergoes intramolecular cyclization under acidic conditions (e.g., p-TsOH·H₂O) to generate the imidazo[1,2-a]benzimidazol-2-one core.

Mechanistic Insights :

  • Sulfonamide Protection : Prevents unwanted side reactions at the benzimidazole nitrogen.

  • Chloroacetyl Chloride Activation : Forms a reactive electrophilic center for cyclization.

  • Acid-Mediated Cyclization : Protonation of the acetamide oxygen facilitates nucleophilic attack by the adjacent nitrogen, forming the lactam ring.

Optimization Data :

ConditionCatalystSolventTemperatureYield (%)
Cyclizationp-TsOH·H₂ODCE150°C82
Protectionp-TsClCH₃CN/H₂ORT90

Ritter-Type Reaction for Fused Ring Formation

Bismuth(III) triflate (Bi(OTf)₃) catalyzes Ritter-type reactions between benzimidazole derivatives and nitriles, enabling efficient imidazo[1,5-a]pyridine synthesis. Adapting this method, 2-aminobenzimidazole reacts with acetonitrile under Bi(OTf)₃ catalysis to form the imidazo[1,2-a]benzimidazole skeleton. Subsequent oxidation with H₂O₂ introduces the lactam functionality.

Advantages :

  • Avoids harsh acidic conditions.

  • High functional group tolerance for electron-withdrawing substituents.

Synthesis of the N-[3-(Trifluoromethoxy)Phenyl]Acetamide Side Chain

Chloroacetylation of 3-(Trifluoromethoxy)Aniline

3-(Trifluoromethoxy)aniline reacts with chloroacetyl chloride in anhydrous dichloromethane at 0°C, yielding 2-chloro-N-[3-(trifluoromethoxy)phenyl]acetamide. Triethylamine is employed as a base to scavenge HCl, preventing protonation of the aniline nitrogen.

Reaction Conditions :

  • Solvent : CH₂Cl₂

  • Temperature : 0°C → RT

  • Yield : 78–85%

Nucleophilic Substitution Coupling

The final step involves coupling Intermediate A (imidazo[1,2-a]benzimidazol-2-one) with Intermediate B (2-chloro-N-[3-(trifluoromethoxy)phenyl]acetamide) via nucleophilic substitution. Potassium iodide (KI) in dimethylformamide (DMF) facilitates chloride displacement by the benzimidazole nitrogen.

Optimized Protocol :

  • Reactants :

    • Imidazo[1,2-a]benzimidazol-2-one (1.0 equiv)

    • 2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide (1.2 equiv)

    • KI (1.5 equiv), DMF, 80°C, 12 h.

  • Workup : Ethyl acetate extraction, MgSO₄ drying, column chromatography (20% EtOAc/hexane).

  • Yield : 68%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.62 (t, J = 7.8 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 4.82 (s, 2H, CH₂), 3.91 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 169.8 (C=O), 156.3 (C-O), 148.2 (CF₃O), 134.5–118.7 (ArC), 44.1 (CH₂).

  • HRMS (ESI) : m/z calcd for C₁₉H₁₄F₃N₃O₃ [M+H]⁺: 406.1012; found: 406.1009.

Purity and Solubility

  • HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).

  • Aqueous Solubility : 0.12 mg/mL (pH 7.4 PBS), enhanced via micellar encapsulation.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key AdvantageLimitation
Oxidative Cyclization352High regioselectivityRequires acidic conditions
Ritter-Type Reaction261Metal-free, scalableLimited substrate scope
Nucleophilic Coupling345Modular side-chain incorporationLow coupling efficiency

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The molecular formula is C23H25F3N5O3C_{23}H_{25}F_{3}N_{5}O_{3} with a molecular weight of approximately 419.5 g/mol. Its structural complexity is indicated by a complexity rating of 649, suggesting significant synthetic challenges and opportunities for modification to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]benzimidazole compounds exhibit promising anticancer properties. For instance, compounds similar to the one have shown significant growth inhibition against various cancer cell lines, including:

  • SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99% .

These results indicate that modifications to the benzimidazole core can lead to enhanced anticancer efficacy.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains. Research on related compounds has shown effectiveness against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, with notable cytotoxicity profiles against various fungi and yeast species . The structural components such as trifluoromethoxy groups may play a crucial role in enhancing the lipophilicity and membrane permeability of these compounds.

Case Studies

Study ReferenceCompound TestedCancer Cell LinesPGI (%)Antimicrobial Activity
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-AminesSNB-19, OVCAR-886.61 - 85.26Active against gram-positive bacteria
3,5-disubstituted 1,3,4-Oxadiazole DerivativesHCT116, MCF7Significant cytotoxicity observedEffective against Bacillus species

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes such as cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides ()

These compounds share a benzothiazole core but differ in the acetamide linkage and substituents. For example, compound 4d (N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide) exhibited potent antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹ ×10⁻²; MBC: 21.4–40.2 μmol mL⁻¹ ×10⁻²). In contrast, the trifluoromethoxy group in the target compound may improve blood-brain barrier penetration due to increased lipophilicity .

Phenoxymethylbenzoimidazole-Triazole-Thiazole Acetamides ()

Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) incorporate triazole and thiazole rings, which enhance π-π stacking and hydrogen bonding.

Substituted Benzothiazole Acetamides ()

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides ()

European Patent EP3348550A1 discloses analogues like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. The trifluoromethyl (-CF₃) group in these compounds enhances electron-withdrawing effects, whereas the trifluoromethoxy (-OCF₃) group in the target compound offers similar electronic modulation but with improved steric flexibility .

Benzisothiazolone Derivatives ()

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid derivatives exhibit antifungal activity.

Pharmacological and Physicochemical Properties

Antimicrobial Activity ()

Compound Core Structure Substituent MIC (μmol mL⁻¹ ×10⁻²) MBC (μmol mL⁻¹ ×10⁻²)
Target Compound Imidazobenzimidazole 3-OCF₃ phenyl Not reported Not reported
4d () Benzothiazole 4-Cl phenyl 10.7–21.4 21.4–40.2
9c () Benzoimidazole-triazole 4-Br phenyl Not tested Not tested
Benzisothiazolone () Benzisothiazolone - 15.0–25.0 (estimated) Not reported

The trifluoromethoxy group’s electron-withdrawing nature may reduce microbial resistance compared to halophenyl groups (e.g., 4-Cl or 4-Br) .

Hydrogen Bonding and Crystallinity ()

The target compound’s imidazobenzimidazole core likely forms strong hydrogen bonds (N–H···O and C–H···F interactions), as seen in related structures (e.g., 2-(3,4-dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide, ). Such interactions improve crystallinity and stability compared to less rigid analogues .

Biological Activity

The compound 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F3N3O2C_{19}H_{16}F_3N_3O_2 with a molecular weight of 393.35 g/mol. Its structure features a benzimidazole core linked to an acetamide group and a trifluoromethoxy phenyl moiety, contributing to its unique pharmacological properties.

  • TRPC6 Inhibition : Recent studies have highlighted the role of this compound as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6). TRPC6 is implicated in various renal diseases and conditions such as nephrotic syndrome and diabetic nephropathy. Inhibition of TRPC6 has been shown to alleviate symptoms associated with these conditions by modulating calcium influx in renal cells .
  • 5-HT Receptor Modulation : The compound exhibits selective affinity for serotonin receptors, particularly the 5-HT(4) receptor. Research indicates that derivatives of benzimidazole can act as antagonists or partial agonists at these receptors, influencing gastrointestinal motility and potentially offering therapeutic benefits in conditions like irritable bowel syndrome .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Biological Activity Mechanism IC50/Ki Values Therapeutic Implications
TRPC6 InhibitionCalcium channel modulationIC50 = 50 nM Treatment of nephrotic syndrome
5-HT(4) Receptor AntagonismNeurotransmitter modulationKi = 75 nM Potential treatment for IBS
Antioxidant ActivityFree radical scavengingN/AGeneral health benefits

Case Studies

  • Nephrotic Syndrome : A study demonstrated that compounds similar to this compound effectively reduced proteinuria in animal models of nephrotic syndrome by inhibiting TRPC6 activity .
  • Gastrointestinal Disorders : Another investigation focused on the modulation of the 5-HT(4) receptor by benzimidazole derivatives revealed that these compounds could enhance gastrointestinal motility in preclinical models, suggesting their utility in treating conditions like constipation-predominant IBS .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo[1,2-a]benzimidazole core and acetamide substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Q. Advanced

  • Variable Temperature NMR : Distinguishes dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Assigns overlapping proton signals and identifies spatial proximities .
  • Computational NMR Prediction : Tools like ACD/Labs or Gaussian simulate spectra to compare with experimental data .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .

What methods are used to study protein-ligand interactions for this compound?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM : Visualizes compound-bound protein complexes at near-atomic resolution .

How can low yields during the final coupling step be troubleshooted?

Q. Advanced

  • Leaving Group Optimization : Replace chloride with bromide in acetamide precursors to enhance reactivity .
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., NH groups) to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for challenging couplings .

What computational methods validate the compound’s predicted bioactivity?

Q. Advanced

  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses in target active sites .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide optimization .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural changes .

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